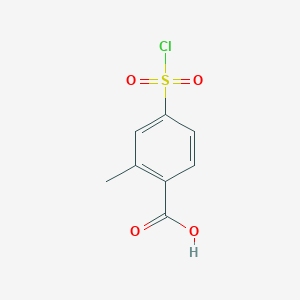

4-(Chlorosulfonyl)-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chlorosulfonyl)-2-methylbenzoic acid is a chemical reagent used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .

Synthesis Analysis

The synthesis of 4-(Chlorosulfonyl)-2-methylbenzoic acid involves heating a mixture to 40°C for 2 hours. The reaction mixture is then poured into ice water, filtered, and dried to afford the product .Molecular Structure Analysis

The molecular formula of 4-(Chlorosulfonyl)-2-methylbenzoic acid is C7H5ClO4S. It has an average mass of 220.630 Da and a monoisotopic mass of 219.959702 Da .Chemical Reactions Analysis

4-(Chlorosulfonyl)-2-methylbenzoic acid has been used in the preparation of polymer bound transfer hydrogenation catalyst . It has also been used as a reagent in the sulfonation of γ-cyclodextrin .Physical And Chemical Properties Analysis

4-(Chlorosulfonyl)-2-methylbenzoic acid is a solid substance with a molecular weight of 220.63 g/mol . It is also water-reactive and produces flammable gases on contact with water .Applications De Recherche Scientifique

Pharmaceutical Intermediates

4-(Chlorosulfonyl)-2-methylbenzoic acid: is primarily used as an intermediate in the synthesis of more complex pharmaceutical compounds. Its reactive chlorosulfonyl group is instrumental in introducing sulfonyl functionalities into molecules, which is a common structural motif in many drugs .

Polymer Research

This compound serves as a reagent in the field of polymer chemistry. It can be used to modify the surface properties of polymers or to create polymer-bound catalysts that facilitate transfer hydrogenation reactions, which are crucial in producing various polymers with specific characteristics .

Catalysis

In catalysis, 4-(Chlorosulfonyl)-2-methylbenzoic acid can be used to prepare catalysts that are bound to a polymer support. These catalysts are used in a variety of chemical reactions, including the sulfonation of γ-cyclodextrin, which is an important process in creating cyclodextrin derivatives with enhanced solubility and stability .

Material Science

The compound finds applications in material science, particularly in the development of new materials with unique properties. Its ability to react with various substrates allows for the creation of materials with potential uses in electronics, coatings, and other advanced technological fields .

Environmental Science

In environmental science, 4-(Chlorosulfonyl)-2-methylbenzoic acid may be used in the synthesis of compounds that can act as sensors or neutralizers for environmental pollutants. Its reactivity with different chemical groups makes it a valuable tool for developing novel environmental remediation technologies .

Biochemistry Research

This chemical is also relevant in biochemistry research, where it can be used to synthesize biochemical compounds or as a starting material for the preparation of various bioactive molecules. Its role in the synthesis of benzoyladenosine derivatives is an example of its application in this field .

Mécanisme D'action

Mode of Action

The mode of action of 4-(Chlorosulfonyl)-2-methylbenzoic acid involves the chlorosulfonation of benzene The benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HClThen, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Biochemical Pathways

Sulfonation, a process involved in the compound’s mode of action, is a bimolecular electrophilic substitution reaction . This process can affect various biochemical pathways depending on the specific targets of the compound.

Action Environment

The action, efficacy, and stability of 4-(Chlorosulfonyl)-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means its stability and reactivity could be affected by humidity levels. Furthermore, the compound is classified as corrosive , indicating that it could cause severe skin burns and eye damage, which may influence its handling and use in certain environments.

Safety and Hazards

This compound is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1). It causes severe skin burns and eye damage. It is recommended to avoid breathing its dusts or mists, and to wear protective gloves, clothing, and eye/face protection. In case of contact, it is advised to wash off with soap and plenty of water .

Propriétés

IUPAC Name |

4-chlorosulfonyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYWJTOQXXHMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chlorosulfonyl)-2-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)

![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)